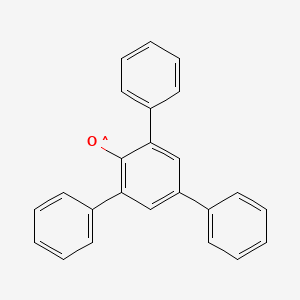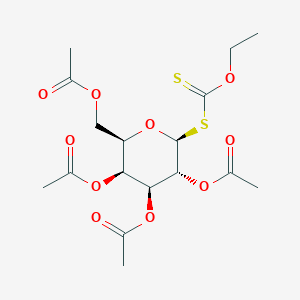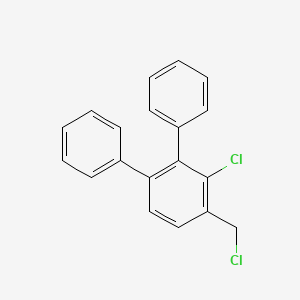![molecular formula C18H14N4O2 B13745688 Phenol, 4,4'-[1,4-phenylenebis(azo)]bis- CAS No. 21811-64-3](/img/no-structure.png)
Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- involves the diazotization of 4,4’-diaminodiphenylmethane followed by coupling with phenol. The reaction conditions typically include acidic environments and controlled temperatures to ensure the stability of the azo bonds . Industrial production methods are not widely documented, but the process generally follows similar synthetic routes used in laboratory settings.
Análisis De Reacciones Químicas
Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The phenolic groups in the compound can undergo substitution reactions, particularly electrophilic aromatic substitution, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions .
Aplicaciones Científicas De Investigación
Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential use in medical diagnostics and treatments.
Mecanismo De Acción
The mechanism of action of Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- involves its interaction with various molecular targets. The azo bonds in the compound can undergo cleavage under specific conditions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various effects. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- can be compared with other azo dyes, such as:
Phenol, 4,4’-(1-methylethylidene)bis-:
Phenol, 4,4’-[1,4-phenylenebis(methylidynenitrilo)]bis-: This compound has different structural features and applications.
The uniqueness of Phenol, 4,4’-[1,4-phenylenebis(azo)]bis- lies in its specific azo bond structure and its applications as a dye .
Propiedades
Número CAS |
21811-64-3 |
|---|---|
Fórmula molecular |
C18H14N4O2 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
4-[[4-[(4-hydroxyphenyl)diazenyl]phenyl]diazenyl]phenol |
InChI |
InChI=1S/C18H14N4O2/c23-17-9-5-15(6-10-17)21-19-13-1-2-14(4-3-13)20-22-16-7-11-18(24)12-8-16/h1-12,23-24H |
Clave InChI |
AOCDFLRLNPGEIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)N=NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)








![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
